molecular formula C19H35N7O7 B12517775 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid CAS No. 798540-84-8

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid

Cat. No.: B12517775
CAS No.: 798540-84-8
M. Wt: 473.5 g/mol
InChI Key: UCBVHPXTRWFONW-MNXVOIDGSA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often using automated peptide synthesizers to streamline production.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid under mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous solutions.

    Substitution: Various alkylating agents or acylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism by which L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine
  • L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine

Uniqueness

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different stability, reactivity, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

798540-84-8

Molecular Formula

C19H35N7O7

Molecular Weight

473.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H35N7O7/c1-9(2)14(20)17(31)25-11(5-4-8-23-19(21)22)16(30)24-10(3)15(29)26-12(18(32)33)6-7-13(27)28/h9-12,14H,4-8,20H2,1-3H3,(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)(H4,21,22,23)/t10-,11-,12-,14-/m0/s1

InChI Key

UCBVHPXTRWFONW-MNXVOIDGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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